Home > Products > Screening Compounds P42434 > Empagliflozin-d4
Empagliflozin-d4 -

Empagliflozin-d4

Catalog Number: EVT-1499332
CAS Number:
Molecular Formula: C23H23D4ClO7
Molecular Weight: 454.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Empagliflozin-d4 contains four deuterium atoms and is intended for use as an internal standard for the quantification of empagliflozin by GC- or LC-MS. Empagliflozin is a potent SGLT2 inhibitor (IC50 = 3.1 nM) that demonstrates a high degree of selectivity (>2,500-fold) over SGLT1, 4, 5, and 6. In clinical trials of patients with type 2 diabetes, formulations containing empagliflozin lowered fasting and postprandial glucose levels by increasing total glucose excretion, improving β-cell function, and shifting substrate utilization from glucose to lipids.
Overview

Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 inhibitor primarily used in the management of type 2 diabetes mellitus. The compound is utilized as an internal standard in analytical chemistry, particularly in liquid chromatography and mass spectrometry techniques. Its deuterated nature enhances the accuracy of quantification methods by providing a stable reference for comparison against non-deuterated empagliflozin.

Source

Empagliflozin-d4 is synthesized for research purposes and is available from various suppliers, including Cayman Chemical and SynZeal Research Pvt Ltd. It is intended for laboratory use only and is not for human administration.

Classification
  • Chemical Class: Sodium-glucose cotransporter 2 inhibitors
  • Molecular Formula: C23H23D4ClO7
  • Molecular Weight: 454.9 g/mol
  • CAS Number: 2749293-95-4
Synthesis Analysis

Methods

The synthesis of empagliflozin-d4 involves deuteration, which replaces specific hydrogen atoms with deuterium, thereby altering the isotopic composition without significantly changing the compound's chemical properties. This process can be achieved through various synthetic routes, typically involving the introduction of deuterated reagents during the reaction stages.

Technical Details

Deuteration enhances the stability and detectability of the compound in analytical methods. The specific positions of deuterium incorporation are critical for maintaining the pharmacological activity while facilitating precise measurements during mass spectrometry analysis.

Molecular Structure Analysis

Structure

Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms. The structural formula can be represented as follows:

\text{Empagliflozin d4 }(1S)-1,5-\text{anhydro-1-C-[4-chloro-3-[4-[[3S]-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol

Data

  • InChI Key: OBWASQILIWPZMG-CPTKLOLCSA-N
  • Solubility: Soluble in DMSO
  • Purity: Greater than 99% for deuterated forms
Chemical Reactions Analysis

Reactions

Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart. These reactions may include enzymatic interactions typical of sodium-glucose cotransporter 2 inhibitors, where it inhibits glucose reabsorption in renal proximal tubules.

Technical Details

The presence of deuterium allows for enhanced tracking of metabolic pathways and pharmacokinetics when used in studies involving human plasma or other biological matrices. This tracking is crucial for understanding the drug's behavior in vivo.

Mechanism of Action

Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which plays a significant role in glucose reabsorption in the kidneys. By blocking this transporter, empagliflozin-d4 promotes increased glucose excretion through urine, leading to lower blood glucose levels.

Process Data

The mechanism involves:

  1. Binding to the sodium-glucose cotransporter 2.
  2. Inhibition of glucose reabsorption.
  3. Increased urinary glucose excretion.
  4. Resulting decrease in blood glucose levels.

This action contributes to improved glycemic control in patients with type 2 diabetes mellitus.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form
  • Storage Conditions: Recommended at -20°C
  • Shipping Conditions: Shipped at +20°C (International: -20°C)

Chemical Properties

Empagliflozin-d4 exhibits chemical stability under standard laboratory conditions, making it suitable for various analytical applications. Its isotopic labeling aids in distinguishing it from natural empagliflozin during quantitative analysis.

Applications

Empagliflozin-d4 serves several scientific purposes:

  1. Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry assays for quantifying empagliflozin levels in biological samples.
  2. Pharmacokinetic Studies: Facilitates the understanding of drug metabolism and pharmacodynamics by providing a stable reference point.
  3. Research on Type 2 Diabetes: Assists researchers in studying the effects and mechanisms of sodium-glucose cotransporter 2 inhibitors on glucose homeostasis.
Chemical Characterization of Empagliflozin-d4

Structural Analysis and Isotopic Composition

Molecular Formula and Deuterium Substitution Patterns

Empagliflozin-d4 is a deuterium-labeled analog of the sodium-glucose cotransporter-2 (SGLT-2) inhibitor empagliflozin, specifically engineered with four deuterium atoms replacing protium at strategic molecular positions. Its molecular formula is C23H23D4ClO7, corresponding to a molecular weight of 454.93 g/mol [2] [3] [8]. The deuterium atoms are incorporated at the 2,3,5,6-positions of the phenoxy ring attached to the tetrahydrofuran moiety, resulting in a symmetric tetradeuterated benzyl ether group [3] [8]. This specific substitution pattern minimizes potential alterations to the molecule's stereochemistry and binding affinity, as the deuterated positions are distal from the chiral centers (C-1, C-2, C-3, C-4, C-5 of the glucose moiety and C-3' of the tetrahydrofuran ring) that define its pharmacophore [3] [6]. The structural integrity of the glucitol core and the chlorine-substituted phenyl ring remains identical to the non-deuterated parent compound.

Table 1: Molecular Structure and Deuterium Substitution Details of Empagliflozin-d4

CharacteristicSpecification
Molecular FormulaC23H23D4ClO7
Molecular Weight454.93 g/mol
Deuterium Positions2,3,5,6-positions of the phenoxy ring
Key Functional GroupsChlorophenyl, glucitol (with 4 chiral centers), tetrahydrofuran (1 chiral center)
Chiral Centers5 (all configurations identical to non-deuterated empagliflozin)

Comparative Analysis with Non-deuterated Empagliflozin

Comparative analysis reveals that deuterium substitution induces negligible alterations in the core molecular geometry of empagliflozin while significantly impacting its physicochemical tracking properties. The molecular weight difference between empagliflozin-d4 (454.93 g/mol) and its non-deuterated counterpart (450.91 g/mol) is 4.02 g/mol, a mass shift readily detectable by mass spectrometry [3] [6]. Crucially, the deuterium labeling does not impair the molecule's biological activity. Empagliflozin-d4 retains potent SGLT-2 inhibitory activity, with an identical reported IC50 value of 3.1 nM against human SGLT-2, mirroring the parent compound [3] [5]. This conservation of activity stems from the preservation of critical pharmacophoric elements: the glucitol moiety essential for SGLT-2 binding, the chloro-substituted phenyl group, the benzyl linker, and the (S)-tetrahydrofuran-3-yloxy group. The deuterium atoms occupy metabolically inert positions, primarily serving as isotopic markers without perturbing the molecule's interaction with its biological target.

Table 2: Comparative Analysis of Empagliflozin-d4 and Non-deuterated Empagliflozin

PropertyEmpagliflozin-d4Non-deuterated EmpagliflozinSignificance
Molecular FormulaC23H23D4ClO7C23H27ClO7Isotopic labeling confirmed
Molecular Weight (g/mol)454.93450.91ΔMW = 4.02 g/mol (MS distinguishable)
CAS Number (labeled)2749293-95-4-Unique identifier for deuterated form [3]
CAS Number (non-deuterated)-864070-44-0Unique identifier for parent compound [4] [9]
Reported IC50 (SGLT-2)3.1 nM3.1 nMBiological activity retained [3] [5]

Physicochemical Properties

Solubility and Stability in Organic Solvents

Empagliflozin-d4 exhibits favorable solubility in polar aprotic solvents essential for analytical and experimental workflows. It demonstrates high solubility in Dimethyl Sulfoxide (DMSO), with concentrations up to 50 mg/mL (109.91 mM) achievable [3] [5]. Significant solubility is also observed in methanol, making it suitable for stock solution preparation in chromatographic applications [8]. Stability studies indicate that solutions in anhydrous DMSO remain stable under recommended storage conditions (-80°C or -20°C), although prolonged exposure to ambient temperatures or aqueous environments can accelerate degradation [3]. The compound's stability profile is comparable to non-deuterated empagliflozin, with deuterium substitution exerting no significant destabilizing effects under standard laboratory handling conditions. Degradation pathways primarily involve hydrolytic cleavage or oxidation rather than deuterium exchange under typical storage and experimental pH ranges [3] [8].

Table 3: Physicochemical Properties and Handling Specifications of Empagliflozin-d4

PropertySpecificationAnalytical Method
Physical AppearanceWhite to off-white solidVisual Inspection
Chemical Purity>95%HPLC [2] [9]
Isotopic Enrichment>95% D4 speciesMS [4] [8]
Solubility in DMSO50 mg/mL (109.91 mM)Solubility assay [3]
Solubility in MethanolSoluble (concentration specifics vendor-dependent)Solubility assay [8]
Solid Storage Stability-20°C, inert atmosphere; stable for 3 yearsLong-term stability studies [3] [8]
Solution Stability (DMSO)-80°C: 6 months; -20°C: 1 monthAccelerated stability testing [3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Deuterium incorporation induces distinct and diagnostically valuable alterations in the 1H NMR spectrum of empagliflozin-d4 compared to its non-deuterated counterpart. The most pronounced effect is the complete disappearance or significant attenuation of the proton signals corresponding to the 2,3,5,6-positions of the labeled phenoxy ring [3] [8]. This results in the absence of the characteristic aromatic proton multiplet typically observed between δ 6.80-7.20 ppm for the parent compound. Resonances associated with the glucitol moiety (e.g., anomeric proton ~ δ 5.30 ppm (d), hydroxymethyl protons ~ δ 3.30-3.90 ppm), the tetrahydrofuran ring protons (multiplets between δ 3.60-4.00 ppm and δ 1.80-2.20 ppm), the benzylic methylene bridge (singlet ~ δ 4.80 ppm), and the chlorinated phenyl ring protons (multiplet δ 7.20-7.50 ppm) remain virtually unchanged, confirming the specificity of the deuteration [3]. 13C NMR spectra may exhibit minor isotope shifts (typically < 0.1 ppm) for carbons directly bonded to deuterium (C-2, C-3, C-5, C-6 of the labeled ring), consistent with reduced spin-spin coupling and minor electronic effects. No significant 13C shifts are observed for non-bonded carbons.

Table 4: Key 1H NMR Chemical Shifts for Empagliflozin-d4 (DMSO-d6)

Proton GroupApproximate Chemical Shift (δ, ppm)MultiplicityDeuteration Effect
Anomeric Proton (Glucitol C1-H)~5.30DoubletUnchanged
Glucitol Ring Protons~3.30 - 3.90MultipletUnchanged
Benzylic CH2~4.80SingletUnchanged
Chlorophenyl Ring Protons~7.20 - 7.50MultipletUnchanged
Phenoxy Ring Protons (H-2,3,5,6)Absent-Complete signal loss due to D substitution [3]
Tetrahydrofuran Ring Protons~1.80 - 2.20 (CH2)MultipletUnchanged
~3.60 - 4.00 (O-CH, CH2-O)MultipletUnchanged

High-Resolution Mass Spectrometry (HRMS) Data

High-Resolution Mass Spectrometry serves as the primary confirmatory technique for empagliflozin-d4 identity and isotopic purity. Electrospray Ionization (ESI) in positive mode typically yields the prominent protonated molecule [M+H]+ ion. The exact mass observed for this ion is m/z 455.1437 (calculated for C23H24D4ClO7+: 455.1437) [3] [8]. The HRMS profile distinctly exhibits the characteristic isotopic cluster pattern. The base peak corresponds to the D4 isotopologue ([M+H]+ at m/z 455.1437). A smaller peak at m/z 454.1437 corresponds to the [M]+• radical cation of the D4 species. Crucially, the spectrum reveals minor satellite peaks resulting from natural isotopic abundances (37Cl, 13C) and potential residual unlabeled (D0) or partially labeled (D1-D3) species. The relative intensity of the M+4 peak (D4 species) significantly surpasses the M+0 peak (non-deuterated impurity), aligning with the specified >95% isotopic enrichment [3] [8]. Fragmentation patterns under tandem MS (MS/MS) conditions are dominated by glycosidic bond cleavage, generating ions characteristic of the glucitol moiety and the aglycone fragment bearing the deuterated phenoxy group, the latter showing the expected +4 Da shift compared to the non-deuterated analog.

Table 5: High-Resolution Mass Spectrometry (HRMS) Key Ions for Empagliflozin-d4

Ion AssignmentTheoretical m/zObserved m/zIon TypeSignificance
[M+H]+ (D4)455.1437455.1437Protonated MoleculeBase peak, confirms molecular weight [3] [8]
[M]+• (D4)454.1437454.1437Molecular Radical IonCommon in ESI-MS
[M+H]+ (D3)454.1402~454.14Protonated MoleculeMinor peak (indicative of <95% D4 enrichment)
[M+H]+ (D0)451.1394~451.14Protonated MoleculeVery minor peak (impurity control)
Aglycone Fragment ([M+H-162]+, D4)293.0844293.084Diagnostic FragmentConfirms deuterated phenoxy-benzyl-chlorophenyl structure

Table 6: Synonyms and Identifiers for Empagliflozin-d4

Synonym/IdentifierSource
BI 10773-d4 [3] [5] [6]
(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol [4] [8]
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol [4] [9]
Jardiance-d4 [2] [9]
CAS 2749293-95-4 [3] [5] [6]
CAS 864070-44-0 (unlabeled parent reference) [4] [7] [9]

Properties

Product Name

Empagliflozin-d4

Molecular Formula

C23H23D4ClO7

Molecular Weight

454.9

InChI Key

OBWASQILIWPZMG-CPTKLOLCSA-N

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.